molecular formula C6H2BrF4N B155666 4-Bromo-2,3,5,6-tetrafluoroaniline CAS No. 1998-66-9

4-Bromo-2,3,5,6-tetrafluoroaniline

Cat. No.: B155666
CAS No.: 1998-66-9
M. Wt: 243.98 g/mol
InChI Key: LZUYSMHNMFCPBF-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluoroaniline is an organic compound with the molecular formula C6H2BrF4NH2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3,5,6-tetrafluoroaniline can be synthesized through several methods. One common method involves the bromination of 2,3,5,6-tetrafluoroaniline using bromine or a bromine source under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2,3,5,6-tetrafluoroaniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5,6-tetrafluoroaniline involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentafluoroaniline
  • 2,4-Difluoroaniline
  • 2,6-Difluoroaniline
  • 2,3,4-Trifluoroaniline
  • 3,4-Difluoroaniline
  • 4-Bromo-2,5-difluoroaniline

Comparison: 4-Bromo-2,3,5,6-tetrafluoroaniline is unique due to the presence of both bromine and multiple fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to other fluorinated anilines. The presence of bromine also allows for further functionalization through substitution reactions .

Biological Activity

4-Bromo-2,3,5,6-tetrafluoroaniline (C6H2BrF4N) is a halogenated aniline derivative that has garnered attention due to its unique structural properties and potential biological activities. This compound features a bromine atom and four fluorine atoms attached to an aniline core, which may influence its reactivity and interactions with biological systems.

  • Molecular Formula : C6H2BrF4N
  • Molecular Weight : 243.98 g/mol
  • Melting Point : 59-61 °C
  • Boiling Point : 104-106 °C (at 15 Torr)
  • Density : 1.955 g/cm³

These properties suggest that this compound is a solid at room temperature with relatively low volatility, making it suitable for various applications in organic synthesis and biological research.

Synthesis

The synthesis of this compound typically involves the reaction of halogenated benzene derivatives with hydrazine under controlled conditions. A common method includes dissolving the halogenated compound in ethanol and refluxing it with hydrazine monohydrate. This process yields the desired aniline derivative through nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its ability to form covalent bonds with various biomolecules. The hydrazine group present in the compound is particularly reactive and can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that halogenated anilines exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The presence of fluorine atoms enhances lipophilicity, which may facilitate membrane penetration in microbial cells.
  • Enzyme Inhibition : Another study focused on the compound's potential as an enzyme inhibitor. It was found that this compound could inhibit certain proteases involved in disease pathways. The mechanism was linked to the hydrazine moiety's ability to form stable adducts with enzyme active sites.
  • Cellular Studies : In vitro studies have shown that this compound can affect cellular processes such as apoptosis and cell proliferation. The fluorinated structure may enhance binding affinity to cellular targets compared to non-fluorinated analogs.

Comparative Analysis

To understand the biological significance of this compound better, a comparison with similar compounds is useful:

Compound NameStructure TypeNotable Activity
4-Bromo-2,3,5,6-tetrachloroanilineHalogenated AnilineAntimicrobial and anticancer
4-Bromo-2,3-difluoroanilineHalogenated AnilineModerate enzyme inhibition
4-Bromo-2-fluoroanilineHalogenated AnilineLow antimicrobial activity

This table illustrates that while all compounds share a common structural framework as halogenated anilines, the degree of halogenation significantly impacts their biological activities.

Properties

IUPAC Name

4-bromo-2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUYSMHNMFCPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347182
Record name 4-Bromo-2,3,5,6-tetrafluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998-66-9
Record name 4-Bromo-2,3,5,6-tetrafluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3,5,6-tetrafluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,3,5,6-Tetrafluoroaniline (25.0 g, 0.15 mol) is dissolved in methanol (100 mL) and treated with elemental bromine (28.4 g, 0.17 mol) by dropwise addition at room temperature. Solid sodium bicarbonate (15 g, 0.18 mol) is added portionwise and the resulting mixture stirred for an additional 2 hours. The reaction mixture is partitioned between Et2O (500 mL) and water (1000 mL). The organic layer is dried (MgSO4) and evaporated by a rotary evaporator to give 2,3,5,6-tetrafluoro-4-bromoaniline (m.p. 59–60° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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